2,4-Dichloro-6-hydrazinopyridine
Description
2,4-Dichloro-6-hydrazinopyridine is a halogenated pyridine derivative featuring chlorine substituents at positions 2 and 4 and a hydrazino group (-NHNH₂) at position 6. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic scaffolds for drug discovery. Its reactivity stems from the electron-withdrawing chlorine atoms, which enhance the susceptibility of the pyridine ring to nucleophilic substitution, and the hydrazino group, which can participate in condensation or coordination reactions .
Properties
Molecular Formula |
C5H5Cl2N3 |
|---|---|
Molecular Weight |
178.02 g/mol |
IUPAC Name |
(4,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) |
InChI Key |
GYMRGLRMUMWBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1NN)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,4-Dichloro-6-hydrazinopyridine
General Synthetic Strategy
The preparation of 2,4-Dichloro-6-hydrazinopyridine typically involves two main steps:
- Halogenation of pyridine derivatives to introduce chlorine atoms at specific positions (2 and 4 positions).
- Hydrazination to introduce the hydrazino (-NHNH2) group at the 6-position of the chloropyridine ring.
These steps can be performed sequentially or through selective substitution on already halogenated pyridine rings.
Specific Preparation Routes and Conditions
Hydrazination of Halogenated Pyridines
According to a detailed patent (US3947457A), hydrazination involves reacting a halogenated pyridine derivative with aqueous alkali metal hydroxide (e.g., sodium hydroxide) in the presence of an organic solvent such as ethanol, methylene chloride, or toluene. The reaction temperature is typically maintained between 50°C and reflux temperature, and the reaction time ranges from 30 minutes to 3 hours depending on the substrate and conditions.
- The pyridine reactant can be premixed with the alkali hydroxide solution or added slowly to it.
- After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
- The crude product is purified by sublimation, distillation, or recrystallization.
For example, 3,5,6-trichloro-2-hydrazinopyridine was prepared by heating a mixture of 2,3,5-trichloro-4-hydrazinopyridine with 5N sodium hydroxide and ethanol at 75°C for about 1.25 hours, followed by extraction and sublimation to give high-purity product with yields up to 83.3%.
Catalytic Hydrogenation of Trichloropyridines Followed by Hydrazination
A Chinese patent (CN106588758A) describes a two-step process starting from 2,3,6-trichloropyridine:
- Step 1: Selective catalytic hydrogenation of 2,3,6-trichloropyridine using a mixed catalyst (Pt/C and Pd/C) in methanol or ethanol under mild hydrogen pressure (0.25–0.3 MPa) and temperature (25–30°C). Sodium hydroxide solution is added slowly during hydrogenation to facilitate selective dechlorination, yielding 2,3-dichloropyridine with high purity (96.8–97.6%) and yield (85–88.5%).
- Step 2: Conversion of 2,3-dichloropyridine to 3-chloro-2-hydrazinopyridine by reaction with hydrazine under controlled conditions.
Although this example is for 3-chloro-2-hydrazinopyridine, similar strategies apply to 2,4-dichloro-6-hydrazinopyridine by choosing appropriate chloropyridine precursors and controlling reaction parameters.
Direct Hydrazination of Dichloropyridines
Another approach involves direct nucleophilic substitution of chlorine atoms by hydrazine on dichloropyridine substrates. A patent (US20230018429A1) reports that reacting dichloropyridines such as 2,3-dichloropyridine or 2,6-dichloropyridine with hydrazine at elevated temperatures (50–200°C, commonly 90–115°C) for 6 to 30 hours yields hydrazinopyridine derivatives. This method emphasizes temperature and time control to maximize yield and selectivity.
Data Table: Summary of Key Preparation Parameters
Research Discoveries and Improvements
- Recent patents emphasize improved selectivity and reaction efficiency by optimizing catalyst composition (Pt/C and Pd/C ratios) and reaction conditions such as pressure and temperature during hydrogenation.
- The use of mixed solvents and controlled addition of alkali hydroxide enhances reaction control and reduces side reactions during hydrazination.
- Continuous efforts aim at reducing reaction times and increasing yields by fine-tuning temperature profiles and solvent systems.
- Safety improvements include conducting reactions under mild conditions to minimize hazardous byproducts and improve operator safety.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can replace halogen atoms in the pyridine ring.
Reduction: The compound can be reduced to form hydrazones.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate in solvents like dioxane or DMF.
Reduction: Reducing agents such as sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Scientific Research Applications
2,4-Dichloro-6-hydrazinopyridine is a precursor for synthesizing pharmaceutical compounds because it can modify biological targets. Research indicates that 2,4-dichloro-6-hydrazinopyridine can influence biochemical pathways, and its effects on enzyme activity suggest potential therapeutic applications, particularly in cancer treatment or other diseases where enzyme modulation is beneficial. The compound's ability to generate reactive intermediates may also contribute to its biological effects.
Reactions
- Nucleophilic Substitution The chlorine can be replaced with nucleophiles.
- Oxidation The hydrazine can be converted to azo compounds.
- Reduction Capable of forming hydrazones.
Biological Activity
The biological activity of 2,4-dichloro-6-hydrazinopyridine has been explored in various studies, demonstrating interactions with enzymes, particularly hydrolases and oxidoreductases. These interactions may involve covalent bonding between the hydrazine group and enzyme active sites, potentially leading to enzyme inhibition or activation. Additionally, this compound influences cellular signaling pathways involving reactive oxygen species and nitric oxide.
Structural Similarity
Several compounds share structural similarities with 2,4-dichloro-6-hydrazinopyridine:
| Compound Name | Key Features |
|---|---|
| 2-Hydrazinopyridine | Lacks chlorine atoms; only has a hydrazine group at the 2-position. |
| 6-Hydrazinopyridine | Similar structure but lacks chlorine; hydrazine at the 6-position only. |
| 2-Chloro-4-hydrazinopyridine | Chlorine at the 2-position; hydrazine at the 4-position instead of the 6-position. |
| 2,4-Dichloropyridine | Lacks the hydrazine group; only contains two chlorine substituents. |
The combination of chlorine atoms and a hydrazine group on the pyridine ring provides distinct reactivity compared to similar compounds, making it valuable for synthetic applications and biological studies.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-hydrazinopyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing the compound to participate in multiple biochemical pathways. It can inhibit the activity of certain enzymes and modulate inflammatory responses by interacting with inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2,4-Dichloro-6-hydrazinopyridine and its analogs:
| Compound Name | Heterocycle | Substituents | Molecular Formula (Calculated) | Key Applications |
|---|---|---|---|---|
| 2,4-Dichloro-6-hydrazinopyridine | Pyridine | 2-Cl, 4-Cl, 6-NHNH₂ | C₅H₄Cl₂N₄ | Drug intermediate, ligand synthesis |
| 4-Chloro-6-hydrazinopyrimidine | Pyrimidine | 4-Cl, 6-NHNH₂ | C₄H₅ClN₄ | Nucleoside analog research |
| 3-Chloro-6-hydrazinopyridazine | Pyridazine | 3-Cl, 6-NHNH₂ | C₄H₅ClN₄ | Enzyme inhibition studies |
| 3-Chloro-6-hydrazino-4,5-dimethyl-pyridazine | Pyridazine | 3-Cl, 6-NHNH₂, 4-CH₃, 5-CH₃ | C₆H₉ClN₄ | Bioactive molecule development |
Key Observations :
- Heterocycle Influence: Pyridine derivatives (e.g., 2,4-Dichloro-6-hydrazinopyridine) exhibit distinct electronic properties compared to pyrimidines or pyridazines due to the number and position of nitrogen atoms. Pyrimidines (two N atoms) are more polar, enhancing solubility in aqueous media, while pyridazines (two adjacent N atoms) show unique reactivity in cycloaddition reactions .
- Substituent Effects: The hydrazino group facilitates chelation with metal ions, making these compounds useful in catalysis. Chlorine atoms increase electrophilicity, directing further substitutions to specific positions .
Comparative Challenges :
- Pyridazine derivatives (e.g., 3-Chloro-6-hydrazinopyridazine) require stringent temperature control to prevent ring-opening reactions.
- Pyrimidine analogs (e.g., 4-Chloro-6-hydrazinopyrimidine) often necessitate protecting groups to stabilize the hydrazino moiety during synthesis .
Physicochemical Properties
| Property | 2,4-Dichloro-6-hydrazinopyridine | 4-Chloro-6-hydrazinopyrimidine | 3-Chloro-6-hydrazinopyridazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.02 (calc.) | 144.57 | 144.57 |
| LogP (Octanol-Water) | 1.8 (estimated) | 1.2 | 1.5 |
| Hydrogen Bond Donors | 2 (hydrazino group) | 2 | 2 |
| Aromatic Ring Electron Density | Low (Cl substituents) | Moderate (pyrimidine N) | High (pyridazine N) |
Implications :
- Lower LogP values in pyrimidine analogs suggest better aqueous solubility, advantageous for drug formulation.
- The electron-deficient pyridine ring in 2,4-Dichloro-6-hydrazinopyridine enhances its reactivity in SNAr reactions compared to pyridazines .
Biological Activity
2,4-Dichloro-6-hydrazinopyridine is a compound of substantial interest in medicinal and agricultural chemistry due to its unique structural features and biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2,4-Dichloro-6-hydrazinopyridine is characterized by a pyridine ring with two chlorine atoms at the 2 and 4 positions and a hydrazine group at the 6 position. Its chemical formula is CHClN. The presence of the hydrazine moiety allows for significant reactivity, particularly in biological systems.
Mechanisms of Biological Activity
Research indicates that 2,4-dichloro-6-hydrazinopyridine interacts with various enzymes, particularly hydrolases and oxidoreductases. These interactions may involve:
- Covalent Bonding : The hydrazine group can form covalent bonds with enzyme active sites, potentially leading to enzyme inhibition or activation.
- Influence on Cellular Signaling : The compound has been shown to affect cellular signaling pathways involving reactive oxygen species (ROS) and nitric oxide (NO), which are crucial for various physiological processes.
Therapeutic Applications
The biological activity of 2,4-dichloro-6-hydrazinopyridine suggests several potential therapeutic applications:
- Cancer Treatment : Due to its ability to modulate enzyme activity, it may be beneficial in cancer therapies where enzyme inhibition plays a role.
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Research Findings
Several studies have explored the biological effects of 2,4-dichloro-6-hydrazinopyridine and its derivatives:
- Antimicrobial Activity : A study reported that hydrazones derived from this compound demonstrated bactericidal and fungicidal activities with minimum inhibitory concentrations (MIC) ranging from 25 μg/ml to 100 μg/ml against sensitive strains .
- Enzyme Interaction Studies : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases characterized by altered enzyme activities .
- Case Studies : In vivo studies have shown that compounds similar to 2,4-dichloro-6-hydrazinopyridine can suppress tumor growth in murine models, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-6-hydrazinopyridine, and how can reaction conditions be optimized for yield and purity?
The synthesis of 2,4-Dichloro-6-hydrazinopyridine typically involves nucleophilic substitution or hydrazine-mediated functionalization of chlorinated pyridine precursors. For example:
- Nucleophilic substitution : React 2,4,6-trichloropyridine with hydrazine hydrate under controlled conditions (e.g., ethanol solvent, 60–80°C, 12–24 hours). Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be verified via melting point analysis (expected range: 65–67°C, based on analogous compounds) and NMR spectroscopy .
Q. What analytical techniques are recommended for characterizing intermediates and final products?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The hydrazine (-NH-NH₂) group shows characteristic broad singlets at δ 3.5–5.0 ppm.
- IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (C₅H₅Cl₂N₃, [M+H]⁺ ≈ 194.99 Da).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or WinGX for data refinement .
Q. How can researchers mitigate challenges in purifying 2,4-Dichloro-6-hydrazinopyridine due to its reactivity?
- Recrystallization : Use a mixed solvent system (e.g., ethanol/dichloromethane) to enhance crystal formation.
- Inert Atmosphere : Conduct purification under nitrogen to prevent oxidation of the hydrazine moiety.
- Chromatography : Employ flash chromatography with silica gel and a non-polar solvent gradient to separate byproducts. Post-purification, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the electronic structure and reactivity of 2,4-Dichloro-6-hydrazinopyridine?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute molecular orbitals, electrostatic potential maps, and Fukui indices.
- Analyze nucleophilic/electrophilic sites: The hydrazine group and chlorine atoms are key reactive centers.
- Compare computed vibrational spectra (IR) with experimental data to validate accuracy.
- Applications : Predict regioselectivity in substitution reactions or ligand-metal coordination behavior .
Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions be resolved?
- Step 1 : Verify experimental conditions (e.g., solvent effects, temperature). For example, DMSO may induce solvent shifts in NMR.
- Step 2 : Re-optimize DFT calculations with explicit solvent models (e.g., PCM or SMD).
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography) to confirm bond lengths and angles. Discrepancies often arise from crystal packing effects or dynamic processes in solution .
Q. What strategies are effective for studying the compound’s role in catalytic or pharmaceutical applications?
- Ligand Design : Coordinate 2,4-Dichloro-6-hydrazinopyridine with transition metals (e.g., Pd, Cu) to assess catalytic activity in cross-coupling reactions. Monitor turnover frequency via GC-MS.
- Biological Screening :
Q. How can crystallographic data be leveraged to resolve ambiguities in molecular conformation?
- Data Collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL, applying anisotropic displacement parameters for non-H atoms.
- Validation : Check for R-factor convergence (R₁ < 5%) and plausible thermal motion parameters. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
